molecular formula C11H10N2O3 B5913729 BRN 4315786 CAS No. 128366-01-8

BRN 4315786

Cat. No.: B5913729
CAS No.: 128366-01-8
M. Wt: 218.21 g/mol
InChI Key: QATJOQLILULHDL-UHFFFAOYSA-N
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Description

BRN 4315786 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of BRN 4315786 involves specific reaction conditions and routes. One common method includes the reaction of sodium azide with bromine, resulting in the formation of bromine azide and sodium bromide . This reaction requires careful handling due to the sensitivity of the reactants and products. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

BRN 4315786 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRN 4315786 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BRN 4315786 involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

BRN 4315786 can be compared with other similar compounds, such as other azides and halogenated compounds. These comparisons highlight its unique properties, such as its stability and reactivity, which make it suitable for specific applications. Similar compounds include bromine azide, chlorine azide, and iodine azide .

Properties

IUPAC Name

4-hydroxy-N-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-12-10(15)8-9(14)6-4-2-3-5-7(6)13-11(8)16/h2-5H,1H3,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATJOQLILULHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155862
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128366-01-8
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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